![molecular formula C17H15NO3 B3747476 4-[(4-methoxyphenoxy)methyl]quinolin-2(1H)-one](/img/structure/B3747476.png)
4-[(4-methoxyphenoxy)methyl]quinolin-2(1H)-one
Overview
Description
4-[(4-Methoxyphenoxy)methyl]quinolin-2(1H)-one is a synthetic organic compound with the molecular formula C17H15NO3. It belongs to the class of quinolinone derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science .
Preparation Methods
The synthesis of 4-[(4-methoxyphenoxy)methyl]quinolin-2(1H)-one typically involves the reaction of 4-methoxyphenol with 2-chloromethylquinolin-2-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloromethyl group, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
4-[(4-Methoxyphenoxy)methyl]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinolinone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoline derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like bromine or nitric acid
Scientific Research Applications
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties, making it a valuable candidate for drug development.
Medicine: Due to its biological activities, it is being investigated for its potential use in the treatment of infectious diseases and as an anti-inflammatory agent.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The biological activities of 4-[(4-methoxyphenoxy)methyl]quinolin-2(1H)-one are primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in microbial metabolism, leading to the disruption of essential cellular processes. Additionally, it can interact with cellular receptors and signaling pathways, modulating immune responses and reducing inflammation .
Comparison with Similar Compounds
4-[(4-Methoxyphenoxy)methyl]quinolin-2(1H)-one can be compared with other quinoline derivatives such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug development for their antimicrobial and anti-inflammatory properties.
Quinoline Heterocycles: These compounds are known for their diverse pharmacological activities, including antimalarial, anticancer, and antiviral properties.
Quinolinyl-pyrazoles: These derivatives are synthesized for their potential therapeutic applications and exhibit unique pharmacological profiles.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-13-6-8-14(9-7-13)21-11-12-10-17(19)18-16-5-3-2-4-15(12)16/h2-10H,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXSQARIVDBEPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC(=O)NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204390 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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